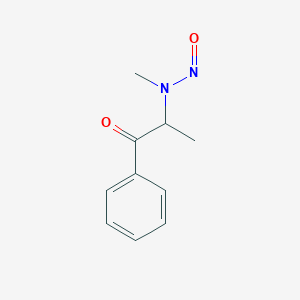

2-(N-Nitroso-N-methylamino)propiophenone

Vue d'ensemble

Description

2-(N-Nitroso-N-methylamino)propiophenone (NMAP) is a chemical compound that has been extensively studied for its potential applications in scientific research. NMAP is a nitrosamine compound that is commonly used as a photoinitiator in polymerization reactions. The compound is also known for its ability to generate nitric oxide (NO) upon exposure to light, which makes it a valuable tool for studying NO-mediated biological processes. In

Mécanisme D'action

The mechanism of action of 2-(N-Nitroso-N-methylamino)propiophenone involves the generation of NO upon exposure to light. The NO generated by 2-(N-Nitroso-N-methylamino)propiophenone can activate various signaling pathways in cells, leading to a range of biological effects. For example, NO can activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which can regulate smooth muscle relaxation and platelet aggregation.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2-(N-Nitroso-N-methylamino)propiophenone depend on the concentration of the compound and the duration of exposure. At low concentrations, 2-(N-Nitroso-N-methylamino)propiophenone can stimulate the production of NO, which can have beneficial effects on various biological systems. For example, NO can regulate blood pressure, inhibit platelet aggregation, and modulate neuronal signaling.

At high concentrations, 2-(N-Nitroso-N-methylamino)propiophenone can be toxic to cells and tissues. The toxicity of 2-(N-Nitroso-N-methylamino)propiophenone is thought to be due to the generation of reactive oxygen species (ROS), which can damage cellular membranes and proteins. The toxicity of 2-(N-Nitroso-N-methylamino)propiophenone can be mitigated by the addition of antioxidants, such as vitamin C and vitamin E.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-(N-Nitroso-N-methylamino)propiophenone in lab experiments include its ability to generate NO upon exposure to light, its precise control over polymerization reactions, and its ability to modulate various biological processes. However, there are also limitations to the use of 2-(N-Nitroso-N-methylamino)propiophenone. For example, 2-(N-Nitroso-N-methylamino)propiophenone can be toxic to cells and tissues at high concentrations, which can limit its use in certain experiments. Additionally, the use of 2-(N-Nitroso-N-methylamino)propiophenone requires specialized equipment, such as a light source and a spectrophotometer, which can be expensive.

Orientations Futures

There are several future directions for research on 2-(N-Nitroso-N-methylamino)propiophenone. One area of research is the development of new photoinitiators that can generate NO more efficiently than 2-(N-Nitroso-N-methylamino)propiophenone. Another area of research is the development of new materials that can be synthesized using 2-(N-Nitroso-N-methylamino)propiophenone as a photoinitiator. Finally, there is a need for further research on the toxicity of 2-(N-Nitroso-N-methylamino)propiophenone and its potential effects on human health.

Méthodes De Synthèse

The synthesis of 2-(N-Nitroso-N-methylamino)propiophenone involves the reaction of 2-bromo-1-phenylpropan-1-one with N-methyl-N-nitrosourea (MNU) in the presence of a base such as sodium hydride. The reaction proceeds through an S-alkylation mechanism to produce 2-(N-Nitroso-N-methylamino)propiophenone as the final product. The yield of 2-(N-Nitroso-N-methylamino)propiophenone can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.

Applications De Recherche Scientifique

2-(N-Nitroso-N-methylamino)propiophenone has been widely used in scientific research for its unique properties. One of the main applications of 2-(N-Nitroso-N-methylamino)propiophenone is as a photoinitiator in polymerization reactions. 2-(N-Nitroso-N-methylamino)propiophenone can be used to initiate the polymerization of various monomers, such as acrylates, methacrylates, and vinyl monomers. The use of 2-(N-Nitroso-N-methylamino)propiophenone as a photoinitiator allows for the precise control of polymerization reactions, which is important in the development of advanced materials.

Another important application of 2-(N-Nitroso-N-methylamino)propiophenone is in the study of NO-mediated biological processes. 2-(N-Nitroso-N-methylamino)propiophenone can generate NO upon exposure to light, which makes it a valuable tool for investigating the role of NO in various biological systems. For example, 2-(N-Nitroso-N-methylamino)propiophenone has been used to study the effects of NO on vascular smooth muscle cells, platelet aggregation, and neuronal signaling.

Propriétés

IUPAC Name |

N-methyl-N-(1-oxo-1-phenylpropan-2-yl)nitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVACWACSOJLSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

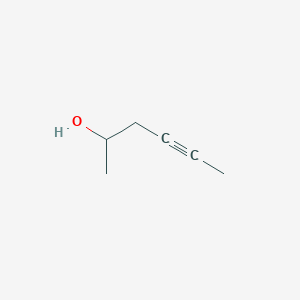

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N(C)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50911713 | |

| Record name | N-Methyl-N-(1-oxo-1-phenylpropan-2-yl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110505-04-9 | |

| Record name | 2-(N-Nitroso-N-methylamino)propiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110505049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(1-oxo-1-phenylpropan-2-yl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)

![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)